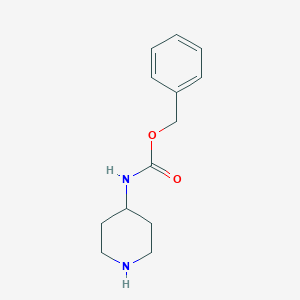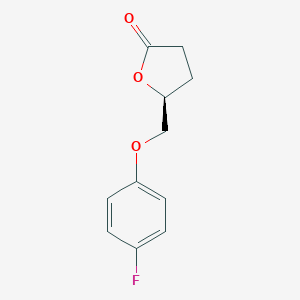
(S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one, also known as F13714, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of dihydrofuran-2(3H)-ones and has a molecular formula of C12H11FO3.
Wirkmechanismus
The mechanism of action of (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one is not fully understood. However, studies have shown that it can modulate various signaling pathways, including the PI3K/Akt and MAPK pathways. Additionally, (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemische Und Physiologische Effekte
(S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and protect neurons from oxidative stress and apoptosis. Additionally, (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one in lab experiments is its potential as a multi-targeted agent. It can modulate various signaling pathways and inhibit the activity of various enzymes, making it a promising candidate for drug discovery and development. However, one of the limitations of using (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one. One direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to investigate its potential as an anti-inflammatory and neuroprotective agent in various disease models. Additionally, further optimization of the synthesis method and modification of the compound may improve its solubility and bioavailability, making it a more viable candidate for drug development.
Synthesemethoden
The synthesis of (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one involves the reaction of (S)-2,2,2-trifluoroethyl 4-hydroxybenzoate with 4-fluorophenylacetic acid, followed by cyclization with trifluoroacetic anhydride. This reaction yields (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one in high yield and purity. The synthesis method has been optimized to produce large quantities of the compound for research purposes.
Wissenschaftliche Forschungsanwendungen
(S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, with studies showing that it can induce apoptosis in cancer cells. The compound has also been studied for its potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of pro-inflammatory cytokines. Additionally, (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one has been studied for its potential as a neuroprotective agent, with studies showing that it can protect neurons from oxidative stress and apoptosis.
Eigenschaften
IUPAC Name |
(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c12-8-1-3-9(4-2-8)14-7-10-5-6-11(13)15-10/h1-4,10H,5-7H2/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMPMJDABQVPJA-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1COC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)O[C@@H]1COC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)
![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)

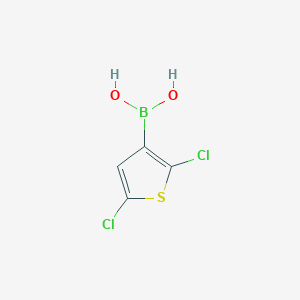
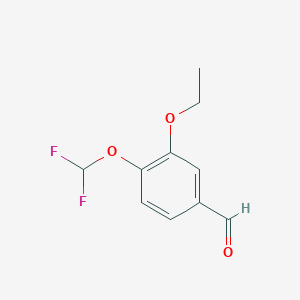
![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)
![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)
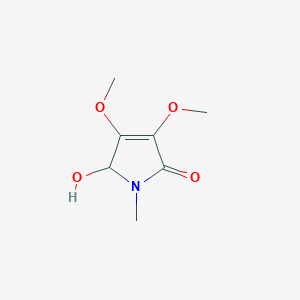
![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B64102.png)
![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)
